2-Cloro-N-(3-cloropiridin-2-il)propanamida

Descripción general

Descripción

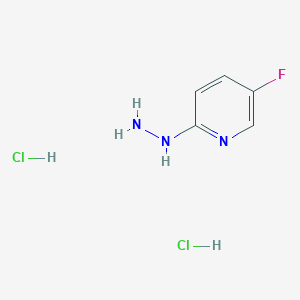

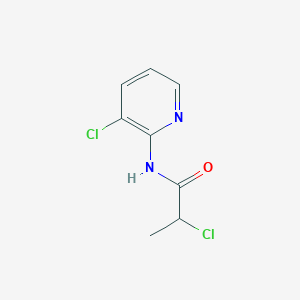

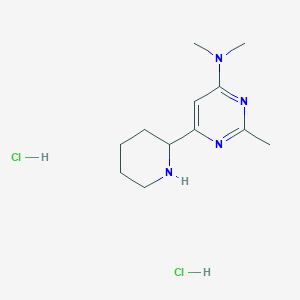

2-Chloro-N-(3-chloropyridin-2-yl)propanamide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol . This compound is characterized by the presence of a chlorinated pyridine ring and a propanamide group, making it a valuable intermediate in various chemical syntheses and applications.

Aplicaciones Científicas De Investigación

Agricultura: Control de Plagas en la Producción de Cultivos

Chlorantraniliprole se utiliza ampliamente en la agricultura para controlar una variedad de plagas en cultivos como frutas, verduras, papas y arroz. Es eficaz contra insectos plaga masticadores principalmente por ingestión y secundariamente por contacto .

Cultivo de Algodón

En el cultivo del algodón, chlorantraniliprole se utiliza para proteger las plantas de algodón del daño de las plagas, asegurando un mejor rendimiento y calidad del algodón producido .

Manejo del Césped

Este compuesto también se utiliza en el manejo del césped para controlar las plagas que pueden dañar el césped, convirtiéndolo en una herramienta valiosa para mantener céspedes saludables y campos de golf .

Cuidado de Plantas Ornamentales

Chlorantraniliprole ayuda a proteger las plantas ornamentales de las plagas de insectos, preservando su valor estético y longevidad en áreas públicas ajardinadas .

Tratamiento de Semillas

Se utiliza como tratamiento de semillas para proteger las plantas jóvenes de las plagas desde la germinación, proporcionando un comienzo temprano en el manejo de plagas .

Análisis Bioquímico

Biochemical Properties

2-Chloro-N-(3-chloropyridin-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor. This inhibition is crucial in regulating protease activity, which is essential for maintaining cellular homeostasis. Additionally, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can bind to specific receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

The effects of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can induce cell cycle arrest and promote programmed cell death in certain cell types. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can act as an allosteric modulator, altering the conformation of target proteins and affecting their function. These interactions lead to changes in gene expression, ultimately influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can lead to cumulative effects on cellular function, including alterations in metabolic activity and cell viability .

Dosage Effects in Animal Models

The effects of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications .

Metabolic Pathways

2-Chloro-N-(3-chloropyridin-2-yl)propanamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases. These enzymes facilitate the oxidation of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide, leading to the formation of various metabolites. The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, 2-Chloro-N-(3-chloropyridin-2-yl)propanamide is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Additionally, the compound can bind to plasma proteins, facilitating its distribution throughout the body. The localization and accumulation of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide in specific tissues are influenced by these transport mechanisms .

Subcellular Localization

The subcellular localization of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. These modifications ensure that 2-Chloro-N-(3-chloropyridin-2-yl)propanamide exerts its effects in the appropriate cellular context, influencing processes such as DNA replication and mitochondrial respiration .

Métodos De Preparación

The synthesis of 2-Chloro-N-(3-chloropyridin-2-yl)propanamide typically involves the reaction of 3-chloropyridine-2-amine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:

3-chloropyridine-2-amine+2-chloropropanoyl chloride→2-Chloro-N-(3-chloropyridin-2-yl)propanamide+HCl

Industrial production methods may involve bulk manufacturing processes where the reaction is scaled up, and the product is purified through recrystallization or chromatography techniques to achieve the desired purity .

Análisis De Reacciones Químicas

2-Chloro-N-(3-chloropyridin-2-yl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as am

Propiedades

IUPAC Name |

2-chloro-N-(3-chloropyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-6(10)3-2-4-11-7/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZTWUUMRFOKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)

![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)

![4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402687.png)

![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)

![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)